molecular formula C19H17N7O B2919897 5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034532-23-3

5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2919897
CAS RN: 2034532-23-3
M. Wt: 359.393
InChI Key: XZRSYMVDVBUCBZ-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel pyrazolylpyrazoline derivatives were synthesized using a one-pot multicomponent reaction of the substituted heteroaryl aldehyde, 2-acetyl pyrrole/thiazole, and substituted hydrazine hydrates in the presence of base NaOH as a catalyst in ethanol as the solvent at room temperature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, compounds were further synthesized from the reaction of derivative 1 with 4H-1,2,4-triazol-4-amine and 1H-tetrazol-5-amine in the presence of K2CO in dry conditions .

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the development of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase agents. These compounds, synthesized through various chemical reactions, showcase a structure-activity relationship that provides insights into their potential therapeutic applications (Rahmouni et al., 2016). Similarly, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, highlighting the potential for developing new antiviral drugs (Hebishy et al., 2020).

Antiviral and Antibacterial Activity

Newly synthesized compounds have been evaluated for their anti-influenza A virus (subtype H5N1) activity, with several compounds exhibiting significant antiviral activities. This opens up new avenues for the treatment of bird flu influenza (Hebishy et al., 2020). Another study focused on pyrazolopyridine derivatives, which displayed moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria, indicating their potential as novel antibacterial agents (Panda et al., 2011).

Antitubercular Activity

Compounds incorporating 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have been identified as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showing promise in the fight against tuberculosis. These findings suggest the potential of these compounds to serve as effective treatments for TB (Amaroju et al., 2017).

Fungicidal and Herbicidal Activity

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, has shown high levels of fungicidal activity in assays of Basidiomycete species. This research contributes to the development of new fungicides with potential agricultural applications (Huppatz, 1985). Furthermore, a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives have been synthesized as candidate herbicides, demonstrating the potential for novel agricultural chemicals (Li et al., 2008).

properties

IUPAC Name

5-methyl-1-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c1-14-18(12-22-26(14)17-5-3-2-4-6-17)19(27)21-11-15-13-25(24-23-15)16-7-9-20-10-8-16/h2-10,12-13H,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRSYMVDVBUCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide

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